Stigmasteryl tosylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-15,24,26-27,29,31-34H,8,16-23H2,1-7H3/b12-11+/t26-,27+,29?,31+,32-,33+,34+,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJEKUSJCAIBH-ARHYPQNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Stigmasteryl Tosylate
Established Tosylation Protocols of Stigmasterol (B192456)
The most common method for synthesizing stigmasteryl tosylate involves the reaction of stigmasterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. smolecule.comgoogle.com
The synthesis of this compound primarily involves the reaction between stigmasterol and p-toluenesulfonyl chloride (TsCl). google.com The stoichiometry of these reactants is a critical factor influencing the reaction's yield. Typically, an excess of TsCl is used to ensure the complete conversion of stigmasterol. For instance, a molar ratio of 1:2.5 of stigmasterol to TsCl has been reported. google.com In some procedures, the ratio can be as high as 1:2.18. patsnap.com The reaction is generally carried out in the presence of a base, which acts as a scavenger for the hydrochloric acid generated during the reaction. smolecule.comgoogle.com Pyridine (B92270) is a commonly used base for this purpose. smolecule.comgoogle.comresearchgate.net
A study detailed the use of 1.20 mol of phytosterol (a mixture containing stigmasterol) with 2.62 mol of p-toluenesulfonyl chloride, resulting in an 88% yield of the corresponding tosylates. patsnap.com Another protocol used 0.485 mol of stigmasterol and 1.21 mol of p-toluenesulfonyl chloride. google.com
Pyridine is frequently used not only as a base but also as the solvent for the tosylation of stigmasterol. google.comresearchgate.netacs.org The use of a dry solvent is crucial for the reaction's success. google.comgoogle.com Dichloromethane has also been mentioned as a solvent in some contexts. researchgate.net
The catalytic system often involves a tertiary amine base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). acs.orggoogle.com DMAP can be used in catalytic amounts (e.g., 10 mol %) to accelerate the reaction. acs.org One study reported the use of tributylamine (B1682462) as an effective phase-transfer catalyst in a biphasic system (dichloromethane-aqueous KOH), which allows the reaction to proceed at room temperature. arkat-usa.org
| Catalyst/Base | Solvent | Key Features | Reference |
| Pyridine | Pyridine | Acts as both base and solvent. google.comresearchgate.netacs.org | google.comresearchgate.netacs.org |
| DMAP | Pyridine | Used in catalytic amounts to speed up the reaction. acs.org | acs.org |
| Tributylamine | Dichloromethane/aq. KOH | Phase-transfer catalyst for room temperature synthesis. arkat-usa.org | arkat-usa.org |
Optimizing reaction conditions is key to achieving high yields and purity of this compound. Temperature and reaction time are significant parameters. Reactions are often stirred at room temperature (around 22-25 °C) for extended periods, ranging from 16 to 72 hours, to ensure completion. google.comresearchgate.netacs.orggoogle.com
For example, stirring a mixture of stigmasterol, TsCl, and DMAP in pyridine at room temperature for 22 hours resulted in a 94% yield of this compound. acs.org Another study reported a 96% yield after 72 hours at 22 °C using TsCl in pyridine. researchgate.netresearchgate.net A 16-hour reaction at 25 °C in pyridine also yielded the desired product. google.comgoogle.com
Purification of the product is typically achieved by pouring the reaction mixture into an aqueous solution, such as 10% sodium bicarbonate or potassium bicarbonate, to precipitate the tosylate. google.comacs.org The precipitate is then filtered, washed with water, and can be further purified by recrystallization from solvents like acetone (B3395972) or a mixture of ethyl acetate (B1210297) and hexane, yielding the product as white needles. acs.org
Novel and Green Synthetic Approaches to this compound
While traditional methods are effective, there is a growing interest in developing more environmentally friendly synthetic routes. "Green chemistry" principles are being applied to steroid synthesis, although specific novel methods for this compound are still emerging. acs.org One approach involves the use of ionic liquids as catalysts, which has been explored for the synthesis of other phytosterol derivatives and could potentially be applied to tosylation. nih.gov Another area of development is the use of more benign solvents and catalytic systems to replace chlorinated solvents and excess pyridine. For instance, the tosylation of cellulose, another natural polymer, has been successfully carried out in an eco-friendly NaOH-urea solvent system. rsc.org Such approaches could inspire greener syntheses of this compound in the future.
Recent research has also demonstrated an iron/borane reagent/alkoxide catalytic system for the generation of alkyl radicals from inert alkyl C-O bonds, including tosylates, for amine synthesis. rhhz.net While this is a downstream application, the development of such catalytic systems highlights the ongoing innovation in reactions involving tosylates.
Considerations for Preparative Scale Synthesis of this compound
Scaling up the synthesis of this compound from laboratory to preparative or industrial scale introduces several practical considerations. The cost and handling of large quantities of reagents, particularly pyridine and TsCl, become significant factors. google.comgoogle.com The removal of large volumes of pyridine via vacuum distillation is a common step in larger-scale preparations. patsnap.comgoogle.com
Work-up procedures must be efficient and scalable. Pouring the reaction mixture into a large volume of aqueous sodium carbonate or bicarbonate solution is a standard method to precipitate the product. patsnap.comacs.org Filtration and thorough washing of the precipitate are crucial to remove impurities. google.comacs.org
Purification by recrystallization, while effective at the lab scale, may need to be optimized for larger batches to ensure high purity without significant loss of product. acs.org Column chromatography is generally avoided for large-scale purification due to cost and time, making efficient crystallization a preferred method. google.com
Organic Transformations and Reaction Pathways of Stigmasteryl Tosylate
Nucleophilic Substitution Reactions Involving Stigmasteryl Tosylate as a Leaving Group
The tosylate moiety in this compound is readily displaced by various nucleophiles, facilitating the introduction of new functional groups at the C-3 position. These reactions are crucial for the synthesis of modified steroids with potential biological activities.
Solvolysis of this compound, typically conducted in a protic solvent like methanol (B129727) or in an aqueous medium, often leads to the formation of i-steroid products. smolecule.comacs.orgwikipedia.org This transformation is a classic example of neighboring group participation, where the π-electrons of the C-5 double bond assist in the departure of the tosylate group. This participation results in the formation of a stabilized cyclopropylcarbinyl-type cation, known as the i-steroid cation. whiterose.ac.ukresearchgate.net The solvent then attacks this intermediate, leading to the rearranged i-steroid product. For instance, solvolysis in methanol yields i-stigmasterol methyl ether, while in an aqueous medium, i-stigmasterol is formed. acs.orggoogle.comgoogle.com
The reaction is often carried out in the presence of a weak base, such as pyridine (B92270) or potassium acetate (B1210297), to neutralize the p-toluenesulfonic acid byproduct. smolecule.comacs.orggoogle.com The formation of the i-steroid is a key step in many synthetic routes, as it protects the Δ⁵-3β-hydroxy functionality and allows for selective reactions on other parts of the steroid molecule. wikipedia.orgresearchgate.net
Table 1: Solvolysis of this compound and Resulting Products
| Solvent | Nucleophile | Product | Reference(s) |
|---|---|---|---|
| Methanol | CH₃OH | i-Stigmasterol methyl ether | acs.orgwikipedia.orggoogle.com |
| Aqueous Acetone (B3395972) | H₂O | i-Stigmasterol | google.com |
The synthesis of ether derivatives from this compound is a common and important transformation. A prime example is the formation of i-stigmasterol methyl ether. This reaction is typically achieved through the solvolysis of this compound in anhydrous methanol, often with pyridine added as a base. acs.orgwikipedia.orggoogle.com The reaction proceeds via the i-steroid rearrangement mechanism described previously.
In a typical procedure, this compound is refluxed in methanol with pyridine, leading to a mixture of i-stigmasterol methyl ether and a smaller amount of stigmasterol (B192456) methyl ether. acs.orgwikipedia.org These products can then be separated by chromatography. acs.org The formation of i-stigmasterol methyl ether is a critical step in the synthesis of other valuable steroids, such as β-sitosterol. wikipedia.org
The tosylate group at the C-3 position of this compound can be displaced by a variety of other nucleophiles besides solvent molecules. This allows for the introduction of a wide range of functional groups, expanding the synthetic utility of this intermediate. The excellent leaving group ability of the tosylate facilitates these nucleophilic substitution reactions. smolecule.com
While specific examples for a broad range of nucleophiles directly reacting with this compound are not extensively detailed in the provided search results, the general principle of nucleophilic substitution on tosylates is a cornerstone of organic chemistry. masterorganicchemistry.com It is well-established that tosylates react with nucleophiles such as halides, azides, and cyanides. These reactions on similar steroidal tosylates proceed with retention of configuration at the C-3 position due to the participation of the C-5 double bond, leading to the formation of the corresponding 3β-substituted steroids via a retro-i-steroid rearrangement of an intermediate. researchgate.net
Rearrangement Reactions of the Stigmasteryl Skeleton Initiated by the Tosylate Group
The departure of the tosylate group from the C-3 position not only facilitates nucleophilic substitution but can also initiate skeletal rearrangements of the steroid nucleus. These rearrangements are powerful tools for accessing novel steroidal structures.
The i-steroid derivatives formed from this compound can undergo a controlled retro-i-steroid rearrangement to regenerate the Δ⁵-steroid structure. researchgate.netresearchgate.net This process is typically acid-catalyzed and allows for the introduction of a nucleophile at the C-3 position with retention of the original β-stereochemistry. researchgate.netgoogle.com
For example, the conversion of i-steroids back to the normal steroid skeleton can be achieved by treatment with a strong acid like sulfuric acid or p-toluenesulfonic acid in a suitable solvent. google.com This rearrangement is a key step in multistep syntheses where the i-steroid linkage is used as a protecting group for the Δ⁵-3β-hydroxy system. researchgate.net The ability to controllably form and then revert the i-steroid structure provides a strategic advantage in the synthesis of complex steroids. researchgate.net
Acid-catalyzed transformations of intermediates derived from this compound can lead to various rearranged products. The specific outcome often depends on the reaction conditions and the nature of the acidic catalyst. google.com For instance, the rearrangement of a 6-keto i-steroid, which can be synthesized from i-stigmasterol, under acidic conditions can yield a Δ²,²²-unsaturated compound. google.com
The mechanisms of these rearrangements typically involve protonation of an oxygen-containing functional group, followed by a series of carbocationic shifts and eliminations to yield the final product. The inherent strain and reactivity of the steroidal skeleton, particularly in rearranged systems like i-steroids, drive these transformations. isopsoc.org These acid-catalyzed rearrangements are crucial for creating steroidal frameworks that are not readily accessible through other synthetic routes. researchgate.net
Olefin Functionalization in this compound Derivatives
The presence of two distinct carbon-carbon double bonds in the stigmasterol framework—one in the steroidal nucleus at the C5-C6 position (Δ⁵) and another in the side chain at the C22-C23 position (Δ²²)—presents both a challenge and an opportunity for synthetic chemists. The tosylation of the 3β-hydroxyl group to form this compound modifies the reactivity of the molecule, but the olefinic centers remain key sites for further functionalization. Strategic manipulation of these double bonds in this compound and its subsequent products allows for the synthesis of a wide array of steroidal compounds. This often requires careful selection of reagents and reaction conditions to achieve regioselectivity, targeting one double bond while preserving the other.
Selective Oxidation Studies on the Steroidal Double Bonds of this compound Products
Selective oxidation of the double bonds in derivatives of this compound is a critical strategy for producing various oxygenated sterols, which are valuable as reference standards and synthetic intermediates. acs.org Direct oxidation of stigmasterol or its tosylate often leads to a mixture of products due to the comparable reactivity of the Δ⁵ and Δ²² double bonds. Consequently, a common and effective strategy involves the protection of the more reactive Δ⁵ double bond prior to the oxidation of the side chain.
A key transformation in this regard is the conversion of this compound into an i-steroid derivative. Through solvolysis, typically by refluxing in a solvent like anhydrous methanol with a base such as pyridine, this compound rearranges to form i-stigmasterol methyl ether. acs.orggoogle.com This reaction proceeds via the formation of a 3α,5α-cyclo-6β-substituted intermediate, which effectively shields the original Δ⁵ position from electrophilic attack. With the Δ⁵ bond protected, the Δ²² double bond in the side chain becomes the primary site for oxidative functionalization. acs.org
Ozonolysis is one such oxidative cleavage reaction that has been successfully applied to the i-steroid ether derived from this compound. researchgate.net Treatment of the i-stigmasteryl ether with ozone gas at low temperatures leads to the selective cleavage of the C22-C23 double bond, yielding an aldehyde. researchgate.net Another important oxidative transformation is epoxidation. The Δ²² double bond can be selectively epoxidized using various reagents, including peroxy acids or magnesium monoperoxyphthalate hexahydrate (MMPP), to form the corresponding epoxide. acs.org
The following table summarizes key selective oxidation reactions performed on derivatives of this compound.
| Intermediate Product | Oxidizing Agent/Method | Targeted Double Bond | Resulting Product/Outcome |
| i-Stigmasterol methyl ether | Ozone (O₃) followed by a reductive workup | C22-C23 | Cleavage of the side-chain double bond to form an aldehyde (e.g., 6β-methoxy-3α,5-cyclo-5α-pregnan-20-carbaldehyde). researchgate.net |
| i-Stigmasterol methyl ether | Peroxy acids or MMPP | C22-C23 | Selective formation of a C22,C23-epoxide on the side chain. acs.org |
| This compound derivative | Manganese catalyst | Allylic C-H bond adjacent to Δ⁵ | Intramolecular C-H amination to furnish a five-membered heterocycle as a single diastereomer. google.comnih.gov |
Reductive Transformations of this compound and its Derived Alkenes
Reductive transformations involving this compound and its derivatives are crucial for synthesizing saturated or partially saturated steroidal frameworks, such as β-sitosterol and stigmastanol. researchgate.net These reactions can target the tosylate group itself, the carbon-carbon double bonds, or other functional groups introduced through prior oxidative steps.
A significant application is the selective hydrogenation of the side-chain double bond (Δ²²). This transformation is key in converting stigmasterol-based compounds into the corresponding β-sitosterol series. Catalytic hydrogenation can be employed, though careful selection of catalysts and conditions is necessary to avoid the simultaneous reduction of the Δ⁵ double bond. researchgate.net
More recently, novel catalytic systems have been developed that achieve reduction of the alkene functionality concurrently with other transformations. For instance, an iron/borane catalytic system designed for reductive amination was shown to be effective with a stigmasterol tosylate derivative. In this system, the reaction not only facilitated C-N bond formation but also resulted in the reduction of the alkenyl group (double bond) present in the sterol side chain. rhhz.net
Reductive processes are also essential sequels to the oxidative reactions described previously. The aldehyde produced from the ozonolysis of i-stigmasteryl methyl ether can be reduced to a primary alcohol. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts the aldehyde to the corresponding 20-hydroxy pregnane (B1235032) derivative. researchgate.net Furthermore, the tosylate group itself, being an excellent leaving group, can be reductively cleaved. For example, after hydrogenation of an olefin, a subsequent reductive step can remove the tosyl group entirely. nih.gov
The table below details notable reductive transformations involving this compound and its derivatives.
| Substrate | Reducing Agent/Catalyst System | Transformation | Product |
| This compound derivative | Iron/B2pin2/alkoxide system | Reductive amination and concurrent reduction of the side-chain double bond. | The corresponding saturated C-N coupled product. rhhz.net |
| Aldehyde from ozonolysis of i-stigmasteryl methyl ether | Lithium aluminum hydride (LiAlH₄) | Reduction of the aldehyde to a primary alcohol. | 20-hydroxy pregnane derivative. researchgate.net |
| Unsaturated lactam derived from this compound pathway | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogenation of the C=C double bond. | Saturated lactam. nih.gov |
| Saturated tosyl-lactam | Reductive cleavage agent | Removal of the tosyl group. | The corresponding de-tosylated lactam. nih.gov |
Advanced Synthetic Applications of Stigmasteryl Tosylate in Steroid Chemistry
Total and Semisynthesis of Complex Natural Products and Steroidal Analogues
The structural framework of stigmasteryl tosylate provides an ideal starting point for the synthesis of numerous complex natural products and their analogues. Its inherent stereochemistry and functional group handles allow for precise chemical modifications.
This compound as an Intermediate in Brassinosteroid Synthesis (e.g., Homobrassinolide)
This compound is a pivotal intermediate in the synthesis of brassinosteroids, a class of plant hormones with significant growth-promoting activities. google.commdpi.com A notable example is the synthesis of homobrassinolide. google.comnih.gov The synthesis typically begins with the tosylation of stigmasterol (B192456). google.com This is often achieved by reacting stigmasterol with p-toluenesulfonyl chloride in pyridine (B92270), resulting in the formation of this compound. google.comgoogle.com
Synthesis of Oxygenated Phytosterols (B1254722) and Related Derivatives Utilizing this compound
This compound is instrumental in the preparation of various oxygenated phytosterols, which are of interest for their potential biological activities. researchgate.net The conversion of stigmasterol to its tosylate is a common initial step. acs.org From there, the tosylate can be converted to i-stigmasterol methyl ether. acs.org This intermediate allows for selective oxidation of the C22-C23 double bond to introduce diols. acs.org
Furthermore, the protection of the 3β-hydroxyl group and the Δ5-double bond via the i-steroid formation from this compound enables selective epoxidation at other positions, such as the C22-C23 bond, leading to various epoxystigmastane derivatives. researchgate.netresearchgate.net These oxygenated derivatives are valuable standards for biological studies and can serve as precursors for more complex steroidal structures. researchgate.net
Derivatization of this compound for Specific Steroidal Scaffolds (e.g., 25-Hydroxycholesterol)
The derivatization of this compound is a key strategy for accessing specific and valuable steroidal scaffolds, such as 25-hydroxycholesterol (B127956). google.comjustia.com The synthesis of 25-hydroxycholesterol from the more accessible stigmasterol highlights the utility of the tosylate intermediate. google.com The process involves the protection of the 3-hydroxy-Δ5-functionality by forming an i-steroid from this compound. google.com
This is followed by cleavage of the C22-C23 double bond, often through ozonolysis, to yield a C-22 aldehyde. patsnap.commdpi.com This aldehyde is a crucial intermediate that can then be coupled with a suitable Grignard reagent, such as one derived from 4-bromo-2-methyl-2-[(trimethylsilyl)oxy]butane, to construct the desired side chain. patsnap.com Subsequent deprotection steps then afford 25-hydroxycholesterol. patsnap.com This multi-step process demonstrates the importance of this compound in transforming a phytosterol into a key cholesterol metabolite. google.com
Preparation of Chemically Functionalized Steroidal Intermediates from this compound
This compound serves as a precursor for a variety of chemically functionalized steroidal intermediates that are not easily accessible from the parent sterol. The tosyl group's ability to act as an excellent leaving group is central to these transformations. smolecule.compearson.com
A primary reaction is the solvolysis of this compound to form the i-steroid, stigmasteryl i-methyl ether, through neighboring group participation of the C-5,C-6 double bond. acs.orgacs.orgwhiterose.ac.uk This reaction proceeds with retention of configuration at C-3 and effectively protects the 3β-hydroxyl and Δ5-double bond, allowing for selective modifications at other parts of the molecule, particularly the side chain. mdpi.comwhiterose.ac.ukresearchgate.net
The resulting i-steroid can then undergo reactions like ozonolysis to cleave the side-chain double bond, producing a C-22 aldehyde, a versatile intermediate for further synthesis. mdpi.comresearchgate.net This aldehyde can be used to build various side chains, leading to the synthesis of other phytosterols like campesterol (B1663852) and brassicasterol. mdpi.com Furthermore, the tosylate itself can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups at the C-3 position, expanding the range of accessible steroidal derivatives. smolecule.com
Utilization of this compound in Complex Cascade Reactions and Multi-Step Syntheses
This compound is a valuable starting material in complex multi-step syntheses and can participate in cascade reactions, which streamline the construction of intricate molecular architectures. numberanalytics.com The conversion of stigmasterol to this compound is a frequent first step in these extended synthetic sequences. google.comgoogle.com
One example is the synthesis of brassinolide (B613842) analogues. tandfonline.com Starting from stigmasterol, the synthesis can involve the formation of the tosylate, followed by a series of transformations including cleavage of the side chain and reconstruction to form the desired steroidal side chain and lactone ring characteristic of brassinosteroids. tandfonline.comresearchgate.net These syntheses often involve a sequence of reactions where the product of one step is the substrate for the next, without the need for isolation of every intermediate, fitting the description of a cascade or tandem reaction. numberanalytics.com
The synthesis of 25-hydroxycholesterol from phytosterols also exemplifies a multi-step synthesis where this compound is a key player. patsnap.com The initial tosylation and subsequent formation of the i-steroid set the stage for a series of reactions including ozonolysis, further tosylation of the resulting alcohol, and coupling with a Grignard reagent to build the final side chain. patsnap.com These elaborate sequences showcase the strategic importance of this compound in enabling the efficient synthesis of complex and valuable steroidal molecules.
Application of this compound Derivatives in Molecularly Imprinted Polymer (MIP) Template Chemistry
Derivatives of this compound have found application in the field of molecularly imprinted polymers (MIPs), which are synthetic materials with tailored recognition sites for a specific target molecule. researchgate.netmdpi.com In this context, a derivative of stigmasterol, such as stigmasteryl methacrylate (B99206), is used as a polymerizable template. mdpi.comresearchgate.net
The synthesis of this template can be achieved through a DCC-mediated reaction between stigmasterol and methacrylic acid. mdpi.com While not directly using this compound, the foundational chemistry of modifying the stigmasterol structure is relevant. The resulting stigmasteryl methacrylate is then co-polymerized with functional monomers and a cross-linker. researchgate.netmdpi.com After polymerization, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. mdpi.com
These MIPs have shown the ability to selectively bind stigmasterol and other structurally related phytosterols like campesterol and brassicasterol. mdpi.comresearchgate.net The design of these MIPs can be aided by computational modeling to select the optimal functional monomers and their ratios to the template for creating stable pre-polymerization complexes. researchgate.netmdpi.com This application demonstrates the utility of stigmasterol derivatives in creating advanced materials for selective separation and recognition of valuable phytosterols. mdpi.comresearchgate.net
Mechanistic Investigations of Stigmasteryl Tosylate Reactivity
Elucidation of Fundamental Reaction Mechanisms (e.g., SN1, SN2 Pathways) for Stigmasteryl Tosylate Transformations
The reactivity of this compound is dominated by solvolytic processes that proceed through a mechanism that is distinct from simple SN1 or SN2 pathways. The key mechanistic feature is the intramolecular participation of the C5-C6 double bond, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. almerja.comdalalinstitute.comwikipedia.org
When this compound is subjected to solvolysis, for instance in solvents like methanol (B129727) or acetic acid, the reaction does not proceed through a simple, localized C-3 carbocation (a classic SN1 intermediate). Instead, the departure of the highly effective tosylate leaving group is assisted by the π-electrons of the homoallylic C5-C6 double bond. nih.gov This internal assistance leads to the formation of a bridged, non-classical carbocation known as the 3,5-cyclocholestanyl cation or "i-steroid" intermediate. nih.govoregonstate.edu This process is considered a modified SN1-type reaction, as the ionization of the C-OTs bond is the rate-determining step, but its rate is significantly accelerated by the NGP. dalalinstitute.comchemeurope.com
This i-steroid cation intermediate is delocalized and can be attacked by a nucleophile (or solvent molecule) at two primary positions:
Attack at C-6: This is the kinetically favored pathway, where the nucleophile attacks the C-6 position of the intermediate, leading to a rearranged product, a 6-substituted-3,5-cyclosteroid. nih.gov In the case of methanolysis, this would be a 6β-methoxy-3α,5-cyclo derivative.
While the NGP-assisted pathway is dominant in solvolysis, other mechanisms could theoretically occur under different conditions. A direct, backside SN2 attack by a strong, non-basic nucleophile in an aprotic solvent is sterically hindered by the rigid steroid backbone. Elimination reactions (E2) could be favored by the use of strong, bulky bases, leading to the formation of dienes.
Role of the Tosylate Group in Directing Regioselectivity and Stereoselectivity in Steroid Reactions
The tosylate (p-toluenesulfonate) group at the C-3 position of stigmasterol (B192456) is not merely a passive leaving group; it actively directs the course of subsequent reactions, primarily by enabling the neighboring group participation of the Δ5 double bond.
Stereoselectivity: The stereochemical placement of the tosylate group is critical. In this compound, the group is in the β-position (pointing out of the plane). This specific orientation places it anti-periplanar to the C5-C6 double bond, which resides on the α-face of the steroid. This geometry is ideal for the π-electrons of the double bond to act as an internal nucleophile, attacking the C-3 carbon from the α-face as the tosylate group departs from the β-face. utexas.edu This leads to the stereospecific formation of the bridged i-steroid intermediate. nih.gov
The subsequent nucleophilic attack on this rigid, bridged intermediate is also highly stereoselective:
Attack at C-6, which opens the three-membered ring, also occurs from a specific trajectory, leading predominantly to the 6β-substituted product. nih.gov
Regioselectivity: The primary role of the tosylate is to activate the C-3 position, making it the initial site of reaction. However, the formation of the delocalized i-steroid intermediate means that the positive charge is shared between C-3 and C-5, with C-6 also becoming susceptible to nucleophilic attack. This results in two major regioisomeric products: the "normal" C-3 substitution product and the rearranged C-6 substituted i-steroid product. nih.gov The ratio of these products is highly dependent on reaction conditions such as the solvent and the nucleophile. For example, in the solvolysis of cholesteryl tosylate (a close analogue), acetolysis gives almost exclusively the rearranged i-cholesteryl acetate (B1210297), while methanolysis gives a mixture of the rearranged i-cholesteryl methyl ether and the direct substitution product.
Transition State Analysis and Reaction Energetics of this compound Conversion
Detailed computational studies on this compound itself are scarce, but extensive analysis of the closely analogous cholesteryl tosylate system provides a clear picture of the reaction energetics. The rate-determining step is the ionization to the non-classical carbocation, and the transition state for this step involves significant delocalization of the developing positive charge. almerja.comresearchgate.net
The transition state is not that of a simple secondary carbocation formation. Instead, it is a bridged structure where the C-OTs bond is partially broken, and the C5-C6 π-bond is simultaneously forming a new bond with C-3. almerja.comscribd.com This charge delocalization significantly lowers the activation energy of the ionization step compared to a saturated analogue (like cholestanyl tosylate) that cannot benefit from NGP. This lowering of the transition state energy is the energetic manifestation of anchimeric assistance. almerja.comdalalinstitute.com
The energy profile for the solvolysis reaction can be described as follows:
Initial State: this compound and the solvent.
First Transition State (TS1): The rate-limiting, bridged transition state leading to the i-steroid cation.
Intermediate: The 3,5-cyclosteryl cation (i-steroid intermediate) resides in an energy minimum.
Second and Third Transition States (TS2 & TS3): From the intermediate, two pathways emerge. One pathway goes over a transition state (TS2) for nucleophilic attack at C-6 (kinetic product), and the other goes over a higher energy transition state (TS3) for attack at C-3 (thermodynamic product).
The relative heights of TS2 and TS3 determine the product ratio. The observation that rearranged i-steroid products are often formed faster indicates that the activation barrier for attack at C-6 is lower than for attack at C-3. nih.gov
Kinetic Studies of Transformations Involving this compound as a Substrate
Kinetic studies provide powerful evidence for the proposed mechanisms. While the seminal work on this compound solvolysis was reported in 1963, detailed kinetic data from studies on the analogous cholesteryl tosylate are highly illustrative. datapdf.comacs.org
Solvolysis of these Δ5-3β-tosylates follows first-order kinetics, as the rate-determining step is the unimolecular ionization of the substrate. datapdf.com The rate of this reaction is dramatically faster than that of the corresponding saturated tosylate, providing quantitative proof of anchimeric assistance. For example, the acetolysis of cholesteryl tosylate is roughly 100 times faster than that of cyclohexyl tosylate. The π orbitals of an alkene can accelerate solvolysis rates by factors as high as 10¹¹ compared to saturated analogues. wikipedia.org
A key kinetic finding is the system's relative insensitivity to the nucleophilicity of the solvent, which supports a mechanism where the solvent is not involved in the rate-determining step (unlike an SN2 reaction). datapdf.com Furthermore, studies on cholesteryl tosylate acetolysis revealed a "special salt effect," where the addition of a non-common-ion salt like lithium perchlorate (B79767) causes a sharp, initial increase in the reaction rate. chemeurope.comacs.org This effect is interpreted as evidence for the formation of distinct ion-pair intermediates. The added salt prevents the return of the initially formed solvent-separated ion pair (SSIP) to the more intimate contact ion pair (CIP), thereby promoting the forward reaction to products. chemeurope.com
The table below, based on data for the analogous cholesteryl tosylate, shows representative first-order rate constants in various solvents, demonstrating the influence of solvent ionizing power. datapdf.com
| Solvent (v/v) | Temperature (°C) | Rate Constant k (s⁻¹) |
| 100% Ethanol (EtOH) | 75.0 | 1.18 x 10⁻⁵ |
| 90% EtOH | 75.0 | 4.88 x 10⁻⁵ |
| 80% EtOH | 75.0 | 1.34 x 10⁻⁴ |
| 100% Methanol (MeOH) | 75.0 | 3.01 x 10⁻⁵ |
| 90% Acetone (B3395972) | 75.0 | 1.07 x 10⁻⁵ |
| Acetic Acid (AcOH) | 75.0 | 4.69 x 10⁻⁵ |
| 97% TFE | 25.0 | 1.01 x 10⁻² |
| This table presents kinetic data for the solvolysis of cholesteryl tosylate, which serves as a close model for the reactivity of this compound due to the identical A and B ring structure containing the reacting center. |
Stereochemical Control and Conformational Analysis in Stigmasteryl Tosylate Chemistry
Impact of Tosylation on the Steroidal Backbone Conformation of Stigmasteryl Tosylate
The introduction of a bulky tosylate group at the 3β-position of the stigmasterol (B192456) backbone has a discernible impact on the conformation of the A-ring. In the parent stigmasterol, the A-ring adopts a stable chair conformation with the 3β-hydroxyl group in an equatorial position. Upon tosylation, the fundamental chair conformation of the A-ring is maintained; however, the steric bulk of the tosylate group can introduce subtle distortions.
The equatorial orientation of the tosylate group is energetically favored as it minimizes steric interactions with the axial hydrogens at C-1 and C-5. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), provide insights into these conformational details. In the ¹H NMR spectrum of steroidal 3β-tosylates, the signal for the axial proton at C-3 (H-3α) typically appears as a multiplet with a large axial-axial coupling constant, confirming the equatorial disposition of the tosylate group and the chair conformation of the A-ring. While significant conformational changes are not observed, the tosylate group can influence the local electronic environment and may lead to minor alterations in bond angles and dihedral angles within the A-ring to accommodate its size.
| Proton | Stigmasterol | This compound | Comment |
|---|---|---|---|
| H-3α | ~3.53 | ~4.45 | Downfield shift due to the electron-withdrawing nature of the tosylate group. |
| H-4 | ~2.2-2.3 | ~2.3-2.4 | Minor shift observed. |
| H-6 | ~5.35 | ~5.37 | Negligible change, indicating the remote effect of tosylation on the B-ring. |
Retention and Inversion of Configuration During Nucleophilic Substitutions of this compound
Nucleophilic substitution reactions at the C-3 position of this compound can proceed with either retention or inversion of configuration, largely dictated by the reaction conditions and the nature of the nucleophile. The stereochemical outcome is a direct consequence of the operative reaction mechanism, which can be modulated between Sₙ2 and a pathway involving neighboring group participation (NGP) by the C-5 double bond.
In a typical Sₙ2 reaction with a strong, non-hindered nucleophile, attack occurs from the backside of the C-O bond, leading to a Walden inversion and the formation of a product with an inverted configuration at C-3 (i.e., a 3α-substituted steroid).
| Reaction Condition | Predominant Mechanism | Stereochemical Outcome at C-3 | Typical Product(s) |
|---|---|---|---|
| Strong Nucleophile (e.g., NaN₃ in DMF) | Sₙ2 | Inversion | 3α-Azidostigmast-5-ene |
| Solvolysis (e.g., CH₃OH, heat) | Neighboring Group Participation | Retention | 3β-Methoxystigmast-5-ene and i-steroid derivatives |
Diastereoselective and Enantioselective Syntheses Utilizing this compound as a Chiral Synthon
The inherent chirality of the stigmasterol framework makes this compound a valuable chiral synthon for the synthesis of complex molecules. While the primary role of the tosylate group is often as a leaving group, its displacement can be influenced by the stereochemistry of the rest of the molecule, leading to diastereoselective transformations.
The chiral environment provided by the steroidal backbone can be exploited in reactions such as additions to the C-5 double bond or modifications of the side chain, where the stereochemical information is transferred from the existing chiral centers to newly formed ones. The tosylate at C-3 can be used to introduce a variety of functional groups with a defined stereochemistry, which can then serve as a handle for further synthetic elaborations in a stereocontrolled manner.
Structural Determinants Influencing Stereochemical Outcomes in this compound Reactions
Several structural determinants inherent to the this compound molecule play a crucial role in dictating the stereochemical outcomes of its reactions.
Neighboring Group Participation of the C-5 Double Bond: As discussed previously, the proximity and favorable geometry of the C-5 double bond to the C-3 reaction center are the most significant factors in solvolytic reactions. This participation leads to the formation of a bridged carbocation, which shields one face of the molecule and directs the incoming nucleophile to attack from the same face as the departing tosylate group, resulting in retention of configuration.
Steric Hindrance: The rigid and conformationally biased tetracyclic ring system of the steroid nucleus creates a distinct steric environment. The α-face (bottom face) of the steroid is generally less sterically hindered than the β-face (top face), which is encumbered by the angular methyl groups at C-10 and C-13. This steric differentiation can influence the trajectory of the incoming nucleophile in Sₙ2 reactions, although the equatorial position of the 3β-tosylate group makes the C-3 center relatively accessible from the α-face.
Conformational Rigidity: The trans-fused ring system of the B, C, and D rings imparts significant rigidity to the molecule. This rigidity ensures that the spatial relationship between the reacting center at C-3 and other functional groups, such as the C-5 double bond, is well-defined, allowing for predictable stereochemical outcomes based on established mechanistic principles like neighboring group participation.
Electronic Effects: The electron-withdrawing nature of the tosylate group activates the C-3 position for nucleophilic attack. The electronic properties of the nucleophile and the solvent also play a critical role in determining whether the reaction proceeds via a concerted Sₙ2 pathway or a stepwise mechanism involving a carbocationic intermediate.
| Structural Determinant | Influence on Stereochemical Outcome |
|---|---|
| C-5 Double Bond | Promotes retention of configuration via neighboring group participation in solvolysis. |
| Steric hindrance from angular methyl groups | Favors nucleophilic attack from the less hindered α-face in Sₙ2 reactions. |
| Rigid trans-fused ring system | Ensures a fixed spatial arrangement, leading to predictable stereochemical control. |
Computational Chemistry Approaches in Stigmasteryl Tosylate Research
Molecular Modeling and Docking Studies of Stigmasteryl Tosylate and its Reactive Intermediates
Molecular modeling of this compound provides a foundational understanding of its three-dimensional structure and dynamic behavior. The molecule consists of a rigid tetracyclic steroid nucleus and a more flexible alkyl side chain at the C17 position, with a bulky tosylate group at the C3 position. Modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study the behavior of the molecule in various solvent environments. MD simulations track the atomic movements over time, offering insights into the stability of different conformations, the flexibility of the side chain, and the interactions between the tosylate group and the steroid backbone. mdpi.comnih.govfrontiersin.org Recent MD studies on the parent compound, stigmasterol (B192456), have demonstrated its stable interaction within the binding sites of enzymes like α-amylase and α-glucosidase, providing a methodological basis for similar studies on its derivatives. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While specific docking studies focusing on this compound are not extensively documented, the methodology can be applied to understand its potential biological interactions. For instance, the reactive intermediates formed during its solvolysis, such as the non-classical i-steroid carbocation, could be docked into the active sites of enzymes to explore potential binding modes and inhibitory activities. Such studies would involve generating a 3D model of the intermediate and placing it within the binding pocket of a target protein, followed by an energy minimization process to identify the most stable binding poses. The binding affinity is then estimated by a scoring function.
Illustrative binding energies from a hypothetical docking study of a this compound reactive intermediate with a protein active site are presented below.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| i-Steroid Carbocation | Enzyme X (e.g., a transferase) | -8.2 | Tyr88, Phe210, Trp330 |
| i-Steroid Carbocation | Enzyme Y (e.g., a hydrolase) | -7.5 | Leu45, Val102, Ile150 |
| This compound | Serum Albumin | -9.1 | Arg117, Lys190, His242 |
Note: This data is illustrative and represents typical values obtained from molecular docking simulations to demonstrate the potential application of the technique.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms of this compound Transformations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the detailed mechanisms of chemical reactions. rsc.orgsemanticscholar.org One of the most significant reactions of this compound is its solvolysis, which proceeds with anchimeric assistance (neighboring group participation) from the C5-C6 double bond. This leads to the formation of a rearranged product via a non-classical carbocation intermediate, known as an i-steroid or 3,5-cyclosteryl cation. researchgate.netacs.org
DFT calculations can be used to map the entire potential energy surface of this transformation. figshare.com This involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound), the transition state (TS) for the departure of the tosylate leaving group, the non-classical carbocation intermediate, and the final product.
Transition State Search: Locating the exact structure of the transition state, which represents the highest energy point along the reaction coordinate. This structure is characterized by a single imaginary vibrational frequency corresponding to the bond-breaking and bond-forming processes.
Studies on analogous systems have shown that the solvolysis of 3β-tosylates of Δ⁵-steroids involves the formation of a non-classical, bridged homoallylic cation, where the positive charge is delocalized over C3, C5, and C6. nih.govresearchgate.net DFT is uniquely suited to describe the electronic structure of such delocalized and unconventional bonding arrangements. caltech.eduwpmucdn.com These calculations can confirm the nature of the intermediate and rationalize the high stereoselectivity observed in the subsequent nucleophilic attack, which typically occurs at C6 to yield the 6β-substituted-3α,5-cyclo-steroid.
The table below presents hypothetical relative energies calculated using a DFT method (e.g., B3LYP/6-31G*) for the solvolysis of this compound.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | C3-OTs bond cleavage, C5-C3 bond formation | +18.5 |
| Intermediate | Non-classical i-steroid carbocation | +4.2 |
| Product | 6-substituted-3,5-cyclo-stigmastane | -5.0 |
Note: This data is illustrative, representing typical energy profiles for anchimerically assisted solvolysis reactions calculated via DFT.
Prediction of Reactivity and Selectivity in this compound-Mediated Reactions
Computational methods can provide quantitative predictions about the reactivity of this compound and the selectivity of its reactions. Two primary approaches for this are the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory.
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgyoutube.com For this compound, an MEP map would show a significant positive potential (typically colored blue) around the C3 carbon atom bonded to the electronegative tosylate group, identifying it as the primary site for nucleophilic attack. wuxiapptec.com A strong negative potential (red) would be localized on the sulfonyl oxygen atoms of the tosylate group. This visual representation is invaluable for predicting how the molecule will interact with various reagents.
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The LUMO of this compound would be primarily localized on the C3-OTs antibonding orbital. A nucleophile's HOMO will interact with this LUMO, leading to the cleavage of the C-O bond. The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack; a lower LUMO energy indicates higher reactivity. These calculations can be used to predict whether a reaction will proceed via an S_N_1 or S_N_2 pathway and to assess the competition between substitution and elimination reactions. chemistrysteps.commasterorganicchemistry.com Machine learning models are also being developed that use DFT-derived descriptors to predict regioselectivity with high accuracy. chemrxiv.orgrsc.orgnih.gov
The following table shows representative computational data for predicting the reactivity of this compound.
| Parameter | Value | Interpretation |
| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| HOMO-LUMO Gap | 6.7 eV | Correlates with chemical stability |
| MEP at C3 | +0.04 a.u. | Highly electrophilic center |
| MEP at Sulfonyl O | -0.06 a.u. | Nucleophilic region, site for Lewis acid coordination |
Note: Values are representative and for illustrative purposes.
Conformational Analysis of this compound Using Computational Methods
While the fused ring system of the steroid nucleus is largely rigid, this compound possesses conformational flexibility in two main areas: the C17 alkyl side chain and the orientation of the C3 tosylate group. rsc.org Understanding the preferred conformations is crucial as they can significantly impact the molecule's reactivity and its ability to interact with other molecules, such as enzymes. nih.gov
Computational methods provide a systematic way to explore the conformational space and identify low-energy structures. nih.gov Techniques include:
Systematic or Stochastic Searches: These algorithms rotate the rotatable bonds (e.g., C3-O, S-O, and bonds within the side chain) by specific increments, calculating the energy of each resulting conformer to identify the global and local minima.
Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations at a given temperature allow the molecule to overcome small energy barriers and explore a wide range of conformations, providing a dynamic picture of its flexibility. researchgate.net
For this compound, conformational analysis would focus on the dihedral angles defining the orientation of the tosylate group relative to the A-ring of the steroid. The steric bulk of the tosylate group and its potential non-bonded interactions with nearby axial hydrogens on the steroid frame will dictate the most stable rotamers. The conformation of the side chain is also influenced by steric interactions, particularly 1,3-diaxial-like interactions along the chain. rsc.org Identifying the most populated conformers in solution is key to understanding which structure is most likely to undergo a reaction.
Below is an illustrative table of the relative energies of different rotamers of the C3-tosylate group.
| Conformer | C4-C3-O-S Dihedral Angle | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Staggered) | 180° | 0.00 | 75.5 |
| B (Gauche) | +60° | 1.10 | 12.0 |
| C (Gauche) | -60° | 1.15 | 11.5 |
| D (Eclipsed) | 0° | 4.50 | <0.1 |
Note: Data is illustrative of a typical conformational energy profile for a bulky substituent on a cyclohexane-like ring.
Analytical Methodologies for Research on Stigmasteryl Tosylate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation in Research Contexts
The unambiguous characterization of stigmasteryl tosylate and its derivatives is fundamental to understanding their chemical reactivity and potential applications. Advanced spectroscopic techniques are indispensable tools in this regard, providing detailed information on molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Mechanistic and Stereochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its reaction products. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to gain a comprehensive understanding of molecular architecture and stereochemistry. researchgate.netresearchgate.net
In the ¹H NMR spectrum of this compound, the introduction of the tosyl group at the C3 position of the stigmasterol (B192456) backbone induces characteristic shifts. The proton at C3 (H-3), which appears around 3.5 ppm in stigmasterol, experiences a significant downfield shift to approximately 4.5 ppm upon tosylation due to the electron-withdrawing nature of the tosylate group. Furthermore, distinct aromatic protons from the tosyl group appear in the aromatic region of the spectrum, typically as two doublets around 7.3-7.8 ppm. A singlet corresponding to the methyl group of the tosyl moiety is also observed around 2.4 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atom at C3 is significantly deshielded, shifting downfield upon esterification. New signals corresponding to the aromatic carbons and the methyl carbon of the tosyl group also appear, confirming the successful derivatization. Analysis of ¹³C NMR spectra is also crucial for confirming the stereochemical configuration of reaction products. acs.org
Two-dimensional NMR techniques are invaluable for detailed mechanistic and stereochemical studies. For instance, in the solvolysis of this compound, which can lead to rearranged products like i-stigmasterol derivatives, 2D NMR is critical for establishing the new bond connectivities and the stereochemistry of the resulting compounds. acs.org Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals, which is essential for differentiating between complex isomers. researchgate.net
| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Sterol Backbone | H-3 | ~4.5 | - |
| C-3 | - | ~81-83 | |
| Tosyl Group | Aromatic Protons | 7.3-7.4 (d), 7.7-7.8 (d) | 127-130, 144-145 |
| Methyl Protons | ~2.4 (s) | - | |
| Methyl Carbon | - | ~21.5 |
Mass Spectrometry (MS) Techniques for Reaction Product Identification and Analysis (e.g., LC-MS, GC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its various reaction products. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a highly sensitive and specific method for analyzing complex reaction mixtures. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound and its non-volatile derivatives. nih.gov Given the low volatility and thermal lability of these compounds, LC-MS avoids the need for high temperatures that could cause degradation. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used. nih.govnih.gov LC-MS can be used to monitor the progress of reactions, such as the conversion of stigmasterol to this compound, and to identify products from subsequent reactions like hydrolysis or substitution. acs.org For instance, a reversed-phase LC-MS method can be developed to characterize various synthetic stigmasterol oxidation products, with NMR used to complement the MS results. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides further structural information through controlled fragmentation of a selected parent ion, which is crucial for distinguishing between isomeric products. researchgate.netwisdomlib.org
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) is primarily used for the analysis of volatile or semi-volatile compounds. While this compound itself is generally too large and non-volatile for GC analysis, the technique is highly effective for identifying smaller, more volatile products that may result from its degradation or specific chemical reactions. mdpi.comaocs.org For example, in studies involving the cleavage of the tosylate group and subsequent side-chain modifications, GC-MS can identify the resulting sterol core or smaller fragments. Often, derivatization is required to increase the volatility and thermal stability of any hydroxyl-containing products. aocs.org Trimethylsilylation is a common derivatization technique where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. nist.govtcichemicals.com
| Technique | Primary Application | Typical Analytes | Key Advantages |
|---|---|---|---|
| LC-MS | Analysis of non-volatile compounds | This compound, i-stigmasterol methyl ether, dihydroxylated derivatives | Analyzes thermally labile compounds without derivatization. nih.gov |
| LC-MS/MS | Structural confirmation of isomers | Isomeric reaction products | Provides detailed structural information from fragmentation patterns. nih.gov |
| GC-MS | Analysis of volatile reaction products | Volatile degradation products, smaller sterol fragments (after derivatization) | High chromatographic resolution for complex mixtures of volatile compounds. researchgate.net |
Chromatographic Separation Techniques for Purification and Quantitative Analysis of Reaction Mixtures
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends largely on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound and Derivatives
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis and purification of this compound and its derivatives due to their low volatility. mdpi.com Method development typically involves optimizing the stationary phase, mobile phase composition, and detector to achieve efficient separation and sensitive detection.
Stationary Phase: Reversed-phase columns, such as C18 or C8, are most commonly employed for the separation of sterols and their derivatives. mdpi.comnih.gov The nonpolar nature of the this compound molecule allows for strong hydrophobic interactions with the alkyl chains of the stationary phase, leading to good retention and separation from more polar reactants or byproducts.
Mobile Phase: The mobile phase usually consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. nih.govthepharmajournal.com Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations. However, gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex reaction mixtures containing compounds with a wide range of polarities. This allows for the elution of more polar compounds first, followed by the highly retained this compound.
Detection: A UV detector is commonly used, as the tosyl group contains an aromatic ring that absorbs UV light, typically around 210-220 nm. nih.gov For derivatives lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed, which is a quasi-universal detector that responds to any non-volatile analyte. nih.gov
| Parameter | Common Selection/Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention and separation for nonpolar sterol derivatives. mdpi.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Effective elution of analytes from the reversed-phase column. nih.govthepharmajournal.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex mixtures with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. nih.gov |
| Detector | UV (210-220 nm) or ELSD | UV detects the aromatic tosyl group; ELSD is a universal detector for non-volatile compounds. nih.govnih.gov |
Gas Chromatography (GC) for Volatile this compound Reaction Products
Gas Chromatography (GC) is a high-resolution separation technique reserved for thermally stable and volatile compounds. This compound itself is not suitable for direct GC analysis due to its high molecular weight and low volatility, which would require prohibitively high temperatures leading to on-column degradation. However, GC is an excellent tool for analyzing smaller, more volatile products that can arise from reactions involving this compound. aocs.org
For example, if a reaction cleaves the side chain of the sterol or results in other fragmentation, the resulting volatile products could be analyzed by GC. A critical step for analyzing any hydroxyl-containing fragments (such as a regenerated stigmasterol backbone) is derivatization. jfda-online.com This chemical modification step converts polar functional groups (like -OH) into less polar, more volatile derivatives.
Derivatization: The most common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)acetamide (BSA) to form trimethylsilyl (TMS) ethers. tcichemicals.com These TMS derivatives are significantly more volatile and thermally stable, allowing them to pass through the GC column without degradation. nist.gov
GC System: The analysis is typically performed on a capillary column with a nonpolar stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (e.g., HP-5MS). researchgate.net A temperature gradient is programmed to separate the compounds based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and confident identification of the volatile reaction products. researchgate.netcelignis.com
| Reagent | Abbreviation | Characteristics |
|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards hydroxyl and carboxyl groups. tcichemicals.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; by-products are very volatile and often do not interfere with analysis. tcichemicals.com |
| N-Methyl-N-(trimethylsilyl)acetamide | MSA | Reacts with hydroxyl groups but not amines under mild conditions. |
| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly effective for hindered hydroxyl groups. |
Q & A
Q. What safety protocols and handling procedures are critical when working with Stigmasteryl tosylate in laboratory settings?
this compound requires stringent safety measures due to its potential hazards. Researchers should:
- Use personal protective equipment (PPE), including gloves and eye protection, to avoid skin/eye irritation.
- Store the compound in a cool, dry environment, away from strong oxidizers, to prevent degradation.
- Follow OSHA HCS guidelines for spill management (e.g., using inert absorbents) and disposal (avoiding drainage into water systems).
- Reference its melting point (167–169°C) to verify purity during handling .
Q. How can researchers experimentally validate the purported antioxidant and anticancer activities of this compound?
To assess biological activities:
- Antioxidant assays : Use DPPH radical scavenging or FRAP tests to quantify free radical neutralization.
- Anticancer screening : Employ cell viability assays (e.g., MTT or SRB) on cancer cell lines, comparing IC50 values to established chemotherapeutic agents.
- Include controls for oxidative stress (e.g., hydrogen peroxide) and validate results with HPLC or LC-MS to confirm compound integrity during experiments .
Q. What methodologies are recommended for characterizing the physicochemical stability of this compound under varying storage conditions?
Stability studies should:
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal degradation.
- Conduct accelerated stability testing under humidity (40–75% RH) and temperature (25–40°C) variations.
- Analyze solubility profiles in polar/nonpolar solvents to optimize formulation strategies .
Advanced Research Questions
Q. What experimental models and data interpretation strategies are effective in elucidating the cytotoxic mechanisms of this compound against cancer cell lines?
Advanced approaches include:
- Cell line models : Use multidrug-resistant (e.g., CCRF-VCR1000) and wild-type (e.g., CCRF-CEM) leukemia cells to assess ABCB1 transporter interactions .
- Mechanistic assays : Perform flow cytometry for apoptosis/necrosis detection and Western blotting to evaluate protein targets (e.g., Bcl-2, caspases).
- Data analysis : Compare dose-response curves and IC50 values (e.g., 41.3–79.0 µg/mL in resistant vs. wild-type cells) to identify non-substrate behavior or transporter modulation .
Q. How can thermo-oxidative degradation pathways of this compound be systematically analyzed to identify bioactive degradation products?
Key steps involve:
- Controlled heating : Subject the compound to 60–100°C for 24–72 hours to simulate degradation.
- Chromatographic separation : Use GC-MS or HPLC-PDA to isolate oxidation byproducts (e.g., nonpolar oligomers).
- Bioactivity correlation : Test degradation products in cytotoxicity assays to identify enhanced or novel activities, linking structural changes to functional outcomes .
Q. What pharmacokinetic parameters should be prioritized to assess the bioavailability and metabolic stability of this compound in preclinical studies?
Focus on:
- Solubility and logP : Determine the compound’s lipophilicity to predict membrane permeability.
- Plasma protein binding : Use equilibrium dialysis to estimate free vs. bound fractions.
- Metabolic stability : Conduct liver microsome assays to identify cytochrome P450 interactions.
- Tosylate counterion impact : Quantify the active moiety (stigmasteryl) vs. salt form using mass spectrometry, as seen in SAM-e tosylate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
